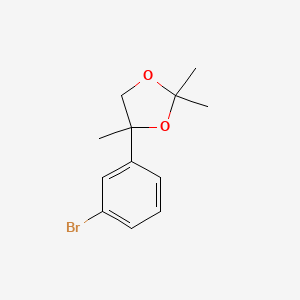
4-(3-Bromophenyl)-2,2,4-trimethyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Bromophenyl)-2,2,4-trimethyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a bromophenyl group attached to a dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-2,2,4-trimethyl-1,3-dioxolane typically involves the reaction of 3-bromobenzaldehyde with 2,2,4-trimethyl-1,3-dioxolane in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, resulting in a more efficient and scalable process.
化学反应分析
Types of Reactions
4-(3-Bromophenyl)-2,2,4-trimethyl-1,3-dioxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiourea, and the reactions are typically carried out in polar solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation Reactions: Products include corresponding carbonyl compounds.
Reduction Reactions: Products include phenyl derivatives.
科学研究应用
4-(3-Bromophenyl)-2,2,4-trimethyl-1,3-dioxolane has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: The compound is studied for its effects on biological systems, including its potential as a neuroprotective agent.
作用机制
The mechanism of action of 4-(3-Bromophenyl)-2,2,4-trimethyl-1,3-dioxolane involves its interaction with specific molecular targets in biological systems. The bromophenyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The dioxolane ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
4-(4-Bromophenyl)-2,2,4-trimethyl-1,3-dioxolane: Similar structure but with the bromine atom in the para position.
4-(3-Chlorophenyl)-2,2,4-trimethyl-1,3-dioxolane: Similar structure but with a chlorine atom instead of bromine.
4-(3-Methylphenyl)-2,2,4-trimethyl-1,3-dioxolane: Similar structure but with a methyl group instead of bromine.
Uniqueness
4-(3-Bromophenyl)-2,2,4-trimethyl-1,3-dioxolane is unique due to the presence of the bromine atom in the meta position, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to different biological and chemical properties compared to its para and ortho counterparts.
属性
分子式 |
C12H15BrO2 |
|---|---|
分子量 |
271.15 g/mol |
IUPAC 名称 |
4-(3-bromophenyl)-2,2,4-trimethyl-1,3-dioxolane |
InChI |
InChI=1S/C12H15BrO2/c1-11(2)14-8-12(3,15-11)9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3 |
InChI 键 |
SFYOWXZXPNPCEP-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCC(O1)(C)C2=CC(=CC=C2)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


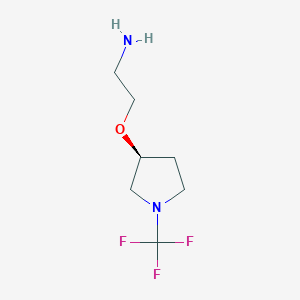
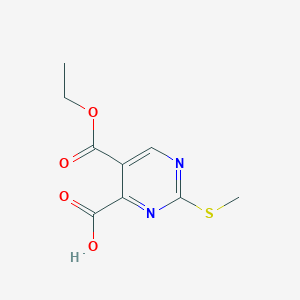

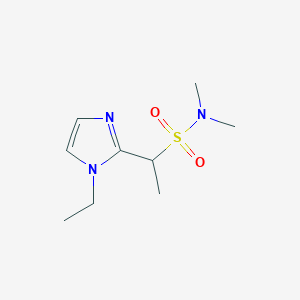

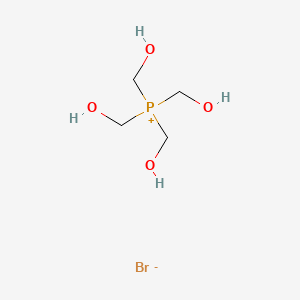
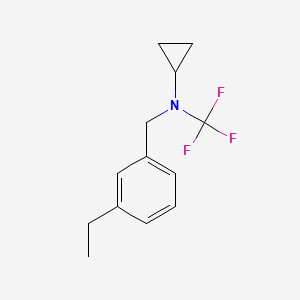

![(2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B13969359.png)
![6-(Phenylthio)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13969364.png)
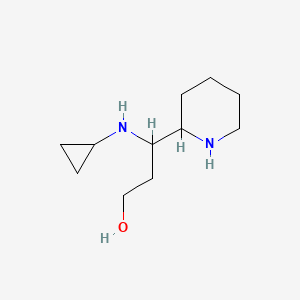

![2-[(2-Chloro-4-pyrimidinyl)amino]-n-methylbenzamide](/img/structure/B13969375.png)

